Silane, 2-butenyltrichloro-
Description
Silane, 2-butenyltrichloro- (C₄H₇Cl₃Si) is an organosilicon compound characterized by a trichlorosilyl group attached to a 2-butenyl chain (CH₂=CH-CH₂-CH₂-). This structure confers unique reactivity due to the unsaturated double bond in the butenyl group, enabling applications in surface modification, adhesion promotion, and polymer crosslinking.
Properties
CAS No. |
52885-13-9 |
|---|---|
Molecular Formula |
C4H7Cl3Si |
Molecular Weight |
189.54 g/mol |
IUPAC Name |
[(E)-but-2-enyl]-trichlorosilane |
InChI |
InChI=1S/C4H7Cl3Si/c1-2-3-4-8(5,6)7/h2-3H,4H2,1H3/b3-2+ |
InChI Key |
ZJDOJJKRTWHPOY-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/C[Si](Cl)(Cl)Cl |
Canonical SMILES |
CC=CC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Butyltrichlorosilane (C₄H₉SiCl₃)
- Structure : Saturated butyl chain (CH₂-CH₂-CH₂-CH₂-) attached to trichlorosilane.
- Key Properties :
- Functional Differences: The saturated butyl group reduces reactivity compared to the unsaturated 2-butenyl group. This limits its utility in polymerization or covalent bonding with substrates requiring π-electron interactions. Applications: Primarily used as a hydrophobic coating agent due to its stability in non-reactive environments .
tert-Butyltrichlorosilane ((CH₃)₃CSiCl₃)
- Structure : Branched tert-butyl group (C(CH₃)₃) attached to trichlorosilane.
- Key Properties :
- Functional Differences: Steric hindrance from the bulky tert-butyl group reduces hydrolysis rates, making it less reactive in aqueous environments compared to linear analogs like 2-butenyltrichlorosilane . Applications: Suitable for substrates requiring slow, controlled silanol formation, such as in corrosion-resistant coatings .
2-(Bicycloheptyl)trichlorosilane (C₇H₁₁SiCl₃)
- Structure : Rigid bicyclo[2.2.1]heptane ring system attached to trichlorosilane.
- Key Properties: CAS: 18245-29-9 . No direct physical data provided, but the bicyclic structure suggests higher thermal stability and lower solubility in polar solvents compared to linear silanes.
- Functional Differences :
Research Findings and Comparative Analysis
Reactivity and Hydrolysis
- 2-Butenyltrichlorosilane: The unsaturated double bond facilitates faster hydrolysis and silanol (Si-OH) formation compared to saturated analogs like butyltrichlorosilane. This enhances covalent bonding with hydroxylated substrates (e.g., metals, glass) .
- tert-Butyltrichlorosilane : Slow hydrolysis due to steric hindrance results in delayed crosslinking, beneficial for applications requiring gradual adhesion .
Mechanical and Chemical Stability
- Silanes with unsaturated groups (e.g., 2-butenyl) form stronger interfacial bonds with substrates, improving resistance to mechanical stress and chemical corrosion. For example, silane coatings on copper-coated textiles significantly enhance EMI shielding durability .
- Bulkier groups (e.g., bicycloheptyl) offer superior thermal stability but may compromise adhesion flexibility .
Data Table: Comparative Properties of Trichlorosilanes
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Group |
|---|---|---|---|---|
| 2-Butenyltrichlorosilane* | ~191.56 (inferred) | Not reported | Not reported | Unsaturated butenyl |
| Butyltrichlorosilane | 191.56 | 149 | 1.160 | Saturated butyl |
| tert-Butyltrichlorosilane | 191.56 | 132–134 | 1.492 | Branched tert-butyl |
| 2-(Bicycloheptyl)trichlorosilane | Not reported | Not reported | Not reported | Bicycloheptyl |
*Data inferred from structural analogs due to lack of direct evidence.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-butenyltrichloro-silane, and how can reaction conditions be optimized to enhance yield?
- Methodological Answer : Synthesis typically involves hydrochlorination of 2-butenylsilane derivatives under controlled anhydrous conditions. Optimization strategies include:
- Using inert atmospheres (e.g., nitrogen/argon) to prevent hydrolysis .
- Catalytic systems (e.g., Lewis acids like AlCl₃) to accelerate trichlorosilylation .
- Purification via fractional distillation under reduced pressure to isolate the compound .
- Key Considerations : Monitor reaction progress using gas chromatography (GC) to track intermediates and by-products .
Q. Which analytical techniques are recommended for characterizing 2-butenyltrichloro-silane’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and chlorine bonding .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify Si-Cl stretching vibrations (~500 cm⁻¹) and C=C bonds .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect trace impurities or degradation products .
Q. What safety protocols are essential when handling 2-butenyltrichloro-silane in laboratory settings?
- Methodological Answer :
- Storage : Use amber glass vials under inert gas to minimize moisture exposure .
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods to prevent dermal/ocular exposure .
- Waste Disposal : Neutralize residual silane with ethanol/water mixtures before disposal to avoid violent hydrolysis .
Advanced Research Questions
Q. How can researchers design experiments to investigate 2-butenyltrichloro-silane’s efficacy as a coupling agent in polymer composites?
- Methodological Answer :
- ISO-Compliant Testing : Follow ISO 4049/6872 for evaluating adhesion strength in ceramic-polymer systems .
- Variables : Vary silane concentration (0.1–5 wt%), curing temperature (25–120°C), and substrate pretreatment (acid etching vs. plasma activation) .
- Outcome Metrics : Measure interfacial shear strength via microshear testing and water resistance after accelerated aging .
Q. What advanced techniques resolve discrepancies in reported reaction mechanisms of 2-butenyltrichloro-silane with hydroxylated surfaces?
- Methodological Answer :
- Surface Analysis : Use X-ray Photoelectron Spectroscopy (XPS) to quantify Si-O bonding vs. residual Cl on treated substrates .
- Kinetic Studies : Employ in-situ FTIR to track silanol condensation rates under varying humidity .
- Computational Modeling : Density Functional Theory (DFT) simulations to predict energetics of competing pathways (e.g., hydrolysis vs. oligomerization) .
Q. How can researchers systematically address contradictions in thermodynamic data (e.g., ΔHf) for 2-butenyltrichloro-silane?
- Methodological Answer :
- Meta-Analysis : Aggregate data from peer-reviewed studies and NIST databases, applying statistical weighting based on experimental rigor .
- Replication Studies : Reproduce calorimetry measurements using standardized protocols (e.g., ASTM E1269) to isolate measurement errors .
- Error Source Identification : Compare purity levels (GC-MS), calibration standards, and instrument precision across studies .
Data Analysis and Contradiction Management
Q. What methodologies are effective for identifying and quantifying by-products in 2-butenyltrichloro-silane reactions?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Detect low-abundance chlorinated by-products (e.g., dichlorosilanes) .
- Headspace Analysis : GC-MS with solid-phase microextraction (SPME) to capture volatile intermediates .
- Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) for precise impurity quantification .
Experimental Design Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate robust research questions for 2-butenyltrichloro-silane studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
